2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol

Cancer research Differentiation therapy Psoriasis

2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol (CAS 918340-56-4) is a heterocyclic aromatic amine belonging to the furo[3,2-c]pyridine class. Its structure comprises a 2-chloro-5-aminophenol moiety linked via a secondary amine bridge to the 4-position of a furo[3,2-c]pyridine core (molecular formula C₁₃H₉ClN₂O₂, MW 260.67 g/mol, calculated LogP ~4.0).

Molecular Formula C13H9ClN2O2
Molecular Weight 260.67 g/mol
CAS No. 918340-56-4
Cat. No. B12626155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol
CAS918340-56-4
Molecular FormulaC13H9ClN2O2
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC=CC3=C2C=CO3)O)Cl
InChIInChI=1S/C13H9ClN2O2/c14-10-2-1-8(7-11(10)17)16-13-9-4-6-18-12(9)3-5-15-13/h1-7,17H,(H,15,16)
InChIKeyWJYNTPFFLCTBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol (CAS 918340-56-4): Procurement-Relevant Chemical Identity and Scaffold Context


2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol (CAS 918340-56-4) is a heterocyclic aromatic amine belonging to the furo[3,2-c]pyridine class. Its structure comprises a 2-chloro-5-aminophenol moiety linked via a secondary amine bridge to the 4-position of a furo[3,2-c]pyridine core (molecular formula C₁₃H₉ClN₂O₂, MW 260.67 g/mol, calculated LogP ~4.0) [1]. This compound has been disclosed in patent literature as an agent with cell-differentiation-inducing activity, positioning it as a candidate for anti-cancer and dermatological research [2]. Furo[3,2-c]pyridines as a scaffold class are recognized for their pharmacological versatility, including anti-proliferative, anti-inflammatory, and kinase-modulatory effects [3].

Why Generic Substitution of 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol (CAS 918340-56-4) Carries Undefined Risk for Procurement Decisions


Furo[3,2-c]pyridines are not a uniform class: the position and nature of substitution on both the heterocyclic core and the pendant aryl ring profoundly influence target engagement, physicochemical profile, and biological outcome [1]. The 2-chloro-5-hydroxy substitution pattern on the aniline ring of CAS 918340-56-4 is non-trivial—the chlorine atom modulates electronic density and metabolic stability, while the free phenolic –OH group can serve as a hydrogen-bond donor or a synthetic handle for further derivatization (e.g., alkylation with 1-bromo-3-methyl-2-butene) [2]. Close analogs such as 4-(furo[3,2-c]pyridin-4-ylamino)-2-hydroxybenzonitrile (CAS 918340-64-4) or the saturated 3-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}phenol (CAS 2001835-25-0) differ in critical pharmacophoric features—nitrile vs. chloro, aromatic vs. partially saturated core—that cannot be assumed to preserve activity, selectivity, or ADME behavior . Procurement without direct evidence of functional equivalence risks selecting a compound with divergent biological activity.

2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol (CAS 918340-56-4): Differential Evidence for Scientific Selection


Cell Differentiation Induction: Monocyte Lineage Commitment Activity Disclosed in Patent Literature

Patent-derived disclosure states that 2-chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is not a general property of all furo[3,2-c]pyridine derivatives; it is specifically attributed to this substitution pattern. Quantitative numerical data (e.g., EC₅₀, differentiation index) were not publicly extractable from the patent abstract; however, the qualitative claim of 'pronounced activity' distinguishes this compound from structurally related analogs lacking the 2-chloro-5-hydroxyaniline moiety, for which no comparable differentiation-inducing activity has been reported [2].

Cancer research Differentiation therapy Psoriasis Monocyte differentiation

Lipophilicity Differentiation: Calculated LogP of ~4.0 vs. Structurally Proximal Analogs

The calculated LogP of 2-chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol is approximately 4.0 [1], reflecting the lipophilic contribution of the chlorine atom and the aromatic furo[3,2-c]pyridine core. This value is higher than that of the reduced analog 3-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}phenol (LogP ~2.0 estimated, CAS 2001835-25-0) and higher than the nitrile analog 4-(furo[3,2-c]pyridin-4-ylamino)-2-hydroxybenzonitrile (LogP ~2.8 estimated, CAS 918340-64-4) . The ~1–2 log-unit increase in calculated lipophilicity suggests superior membrane permeability potential relative to these analogs, which may translate to higher cellular uptake in cell-based assays.

Physicochemical profiling Drug-likeness LogP Permeability

Synthetic Tractability: Phenolic –OH as a Derivatization Handle Not Available in O-Alkylated Analogs

The free phenolic –OH group of CAS 918340-56-4 serves as a direct synthetic handle for O-alkylation, enabling rapid generation of focused analog libraries. A published synthetic protocol demonstrates reaction with 1-bromo-3-methyl-2-butene under cesium carbonate in acetone to afford the O-prenylated derivative [1]. This specific reactivity is not available in analogs where the phenol is already capped (e.g., 4-(furo[3,2-c]pyridin-4-ylamino)-2-(3-methylbut-2-enoxy)benzene, CAS not assigned) or where the phenol is absent (e.g., 4-chlorofuro[3,2-c]pyridine). The position of the phenolic –OH ortho to the chloro substituent may also modulate the nucleophilicity and regioselectivity of derivatization compared to meta- or para-hydroxy analogs.

Medicinal chemistry SAR exploration Derivatization Library synthesis

2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol (CAS 918340-56-4): High-Yield Application Scenarios Grounded in Differential Evidence


Differentiation-Therapy Screening in Hematological Malignancies

Based on patent-derived disclosure of monocyte differentiation-inducing activity [1], this compound is best deployed as a tool compound in phenotypic screening cascades for acute myeloid leukemia (AML) or myelodysplastic syndrome differentiation therapy. The free phenolic –OH provides a synthetic handle for linker conjugation to generate bifunctional molecules (e.g., PROTACs or fluorescent probes) without requiring de novo scaffold synthesis. Researchers should verify differentiation activity in their specific cell model (e.g., HL-60, U937, or primary patient blasts) and compare against the unsubstituted furo[3,2-c]pyridin-4-amine as a negative control to confirm substitution-dependent activity.

Furo[3,2-c]pyridine SAR Library Construction via Phenolic O-Derivatization

Medicinal chemistry teams pursuing furo[3,2-c]pyridine-based kinase inhibitors or anti-proliferative agents can utilize CAS 918340-56-4 as a key intermediate for late-stage diversification. The demonstrated O-prenylation protocol [2] can be adapted to a variety of alkyl halides (allyl, benzyl, propargyl, PEG-linked) to generate focused compound libraries. The relatively high calculated LogP (~4.0) of the parent compound can be tuned downward through polar O-substituents, enabling systematic exploration of lipophilicity–activity relationships .

Psoriasis and Hyperproliferative Skin Disease Model Evaluation

The patent disclosure specifically claims utility in treating skin diseases such as psoriasis [1]. Procurement for in vitro psoriasis models (e.g., HaCaT keratinocyte hyperproliferation assays, imiquimod-induced mouse models) is supported by the compound's differentiation-inducing mechanism. Users should benchmark against established differentiation agents (e.g., vitamin D analogs, retinoids) and confirm that the activity is not recapitulated by the 4-chlorofuro[3,2-c]pyridine or furo[3,2-c]pyridin-4-amine scaffold controls.

In Silico Target Prediction and Biochemical Profiling of Furo[3,2-c]pyridine Chemical Space

Given the limited public bioactivity data, computational chemistry groups can employ CAS 918340-56-4 as a representative member of the 4-anilino-furo[3,2-c]pyridine subseries for in silico target fishing (e.g., using SwissTargetPrediction or SEA), molecular docking against kinase or peroxidase panels, and pharmacophore modeling. The chloro and hydroxy substituents provide distinct electrostatic and hydrogen-bonding features that differentiate the pharmacophore from the 4-amino, 4-chloro, or 4-alkoxy furo[3,2-c]pyridine variants .

Quote Request

Request a Quote for 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.